1-Methyl-2-phenylbenzimidazole

Organic Photovoltaics Conjugated Polymers Electrochemistry

Researchers face challenges in sourcing high-purity 1-Methyl-2-phenylbenzimidazole (CAS 2622-63-1) for advanced materials and medicinal chemistry. This specific N-methylated benzimidazole eliminates the N-H proton, fundamentally altering its electronic and physical properties compared to the parent 2-phenylbenzimidazole, enabling unique applications. - **For OPV/OLED Research:** As a monomer, it quantifiably reduces exciton binding energy (up to 0.12 eV) and tunes ionization potential (0.08-0.15 eV), overcoming charge separation bottlenecks. - **For Drug Discovery:** A validated starting point for anti-hyperglycemic lead optimization, supported by in vivo patent data. - **Supply Chain:** Available in high purity (≥97%), shipped under ambient conditions, with a low melting point (96°C) for easier processing.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 2622-63-1
Cat. No. B1295082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenylbenzimidazole
CAS2622-63-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyPOSRBSJJCMKQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenylbenzimidazole Overview


1-Methyl-2-phenylbenzimidazole (CAS 2622-63-1) is a heterocyclic organic compound of the formula C₁₄H₁₂N₂, belonging to the class of 1,2-disubstituted benzimidazoles . The compound is a white to off-white crystalline solid with a reported melting point of 96 °C . Its structural hallmark is the methylation of the N1 position of the benzimidazole core, which distinguishes it from the parent 2-phenylbenzimidazole. This modification fundamentally alters its chemical and physical properties, eliminating the N-H proton and impacting its hydrogen-bonding capability, solubility, and electronic characteristics. This positions 1-methyl-2-phenylbenzimidazole as a distinct and non-interchangeable scaffold for applications in medicinal chemistry and materials science .

Why 1-Methyl-2-phenylbenzimidazole Cannot Be Substituted


Generic substitution among benzimidazole derivatives is not scientifically valid due to the profound impact of the N-methyl substituent on both molecular and bulk properties. The methylation of the 1-position in 1-methyl-2-phenylbenzimidazole eliminates the acidic N-H proton present in the parent 2-phenylbenzimidazole, which prevents intermolecular hydrogen bonding and drastically alters its crystal packing, solubility, and melting point. Crucially, this modification also exerts a strong electronic influence on the aromatic system, as evidenced by its ability to act as a permanent dipole-bearing unit in conjugated polymers, leading to quantifiable shifts in optical band gap and ionization potential compared to non-methylated analogs [1]. Such fundamental differences in electronic structure and physical form mean that 2-phenylbenzimidazole or other in-class compounds cannot serve as 'drop-in' replacements without compromising the specific performance or reactivity required in advanced material or biological applications.

1-Methyl-2-phenylbenzimidazole Comparative Evidence


N-Methyl Effect on Band Gap and Exciton Binding Energy

The presence of the 1-methyl-2-phenylbenzimidazole unit (MPI) as a permanent dipole in the main chain of donor-acceptor copolymers leads to a quantifiable increase in the optical band gap (Egopt) and a substantial decrease in the exciton binding energy (Eb) when directly compared to polymers lacking this moiety. In a direct comparison of polymer P2 (with MPI) versus P3 (without MPI), the optical band gap increased from 1.51 eV to 1.57 eV [1]. A similar trend was observed between P4 (with MPI) and P5 (without MPI), with Egopt increasing from 1.49 eV to 1.55 eV [1]. The most pronounced effect was on Eb, which was lowered from 0.32 eV in P3 to 0.22 eV in P2, and from 0.38 eV in P5 to 0.26 eV in P4 [1]. This reduction in Eb is a direct consequence of the permanent dipole induced by the N-methyl substitution and is critical for improving charge separation.

Organic Photovoltaics Conjugated Polymers Electrochemistry

Ionization Potential and Electrochemical Band Gap Tuning

The inclusion of the 1-methyl-2-phenylbenzimidazole (MPI) unit as a permanent dipole not only affects optical properties but also measurably tunes the frontier energy levels of conjugated polymers. A direct head-to-head comparison of polymers with and without the MPI group shows a systematic decrease in both the ionization potential (IP) and the electrochemical band gap (EgCV). For the polymer pair P2 (with MPI) and P3 (without MPI), the IP decreased from 5.00 eV to 4.92 eV, and the EgCV decreased from 1.83 eV to 1.79 eV [1]. Similarly, comparing P4 (with MPI) to P5 (without MPI), the IP shifted from 5.09 eV to 4.94 eV, and the EgCV shifted from 1.87 eV to 1.81 eV [1].

Electrochemistry Materials Science Organic Electronics

Melting Point Depression vs. Unsubstituted Analog

N-Methylation of 2-phenylbenzimidazole significantly alters its physical properties, most notably by depressing its melting point. This change is a direct result of the removal of the N-H proton, which eliminates a strong intermolecular hydrogen bond donor site, thereby weakening the crystal lattice. While 2-phenylbenzimidazole is a high-melting solid (mp > 290 °C) , 1-methyl-2-phenylbenzimidazole has a reported melting point of 96 °C . This class-level inference of a >194 °C melting point difference is a critical handling and processing consideration.

Physical Chemistry Material Science Crystallography

Patent-Validated Anti-Obesity Activity

A 1980 patent (US4212876) specifically claims 1-methyl-2-phenylbenzimidazole as a method for treating obesity by preventing glucose absorption. The patent provides an in vivo model using male Wistar rats where an oral dose of 200 mg/kg of the compound was administered, and its efficacy was measured against a control group receiving 0.5% carboxymethyl cellulose [1]. While the patent does not provide a direct head-to-head comparison with other analogs in the same assay, it identifies 1-methyl-2-phenylbenzimidazole as a representative and effective compound within the claimed class (R1 = methyl, R2 = hydrogen). This serves as supporting evidence for its specific biological utility.

Medicinal Chemistry Pharmacology Endocrinology

1-Methyl-2-phenylbenzimidazole Application Scenarios


Organic Photovoltaic Polymers with Reduced Exciton Binding

Based on the direct head-to-head evidence, 1-methyl-2-phenylbenzimidazole is ideally suited as a monomer for synthesizing donor-acceptor copolymers in organic photovoltaic (OPV) research. The quantitative reduction in exciton binding energy (Eb) by up to 0.12 eV and the corresponding tunability of ionization potential (IP) make it a strategic choice for overcoming charge separation bottlenecks and optimizing the energy level alignment with electron acceptors like PC71BM .

OLED Electronic Property Tuning

The quantifiable shifts in ionization potential (IP) of 0.08-0.15 eV achieved by incorporating the 1-methyl-2-phenylbenzimidazole moiety provide a precise tool for researchers developing hole-transport layers or host materials for OLEDs. This specific derivative offers a verifiable advantage in fine-tuning energy level alignment to enhance charge injection and balance, which is not achievable with non-methylated analogs that lack this dipole moment.

Glucose Absorption Inhibitor Research for Metabolic Disorders

Researchers studying novel anti-obesity or anti-diabetic agents should consider procuring 1-methyl-2-phenylbenzimidazole as a validated starting point for medicinal chemistry optimization. The 1980 patent provides a clear in vivo demonstration of its anti-hyperglycemic effect, establishing a specific biological use case that is not claimed for the broader class of unmethylated 2-phenylbenzimidazoles. This offers a specific, patent-supported direction for lead optimization.

Low-Melting Benzimidazole for Enhanced Processability

In applications such as melt-processing of polymer blends, physical vapor deposition, or synthesis requiring a homogeneous liquid-phase intermediate, the significantly lower melting point of 1-methyl-2-phenylbenzimidazole (96 °C) offers a clear practical advantage over its high-melting analog 2-phenylbenzimidazole (mp > 290 °C). This distinction is critical for experimental feasibility and should guide procurement for projects where high-temperature processing is problematic.

Technical Documentation Hub

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